molecular formula C23H24F3NO5 B584583 N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt CAS No. 1346606-15-2

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt

Cat. No.: B584583
CAS No.: 1346606-15-2
M. Wt: 451.442
InChI Key: CZIZLERUQIMDDT-NOILCQHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt involves several steps. The starting material, olopatadine, undergoes a demethylation reaction to form N-Desmethyl Olopatadine. This intermediate is then esterified with methanol to produce N-Desmethyl Olopatadine Methyl Ester. Finally, the methyl ester is reacted with trifluoroacetic acid to form the trifluoroacetic acid salt . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt can undergo various chemical reactions, including:

Scientific Research Applications

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is used in studies related to histamine receptors and their role in allergic reactions.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of antihistamines.

    Industry: It is used in the development of new antihistamine drugs and formulations

Mechanism of Action

The mechanism of action of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is similar to that of olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions. By stabilizing mast cells, it prevents the release of inflammatory mediators, thereby reducing allergic symptoms .

Comparison with Similar Compounds

N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is unique due to its specific structural modifications, which enhance its stability and efficacy. Similar compounds include:

These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and specific applications.

Properties

IUPAC Name

methyl 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.C2HF3O2/c1-22-11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24-2;3-2(4,5)1(6)7/h3-4,6-10,12,22H,5,11,13-14H2,1-2H3;(H,6,7)/b18-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIZLERUQIMDDT-NOILCQHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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